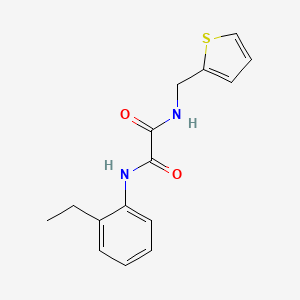

N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide

Description

N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide is a bisamide compound featuring a 2-ethylphenyl group and a thiophen-2-ylmethyl substituent attached to the ethanediamide core. Ethanediamides are characterized by their amide linkages and diverse substituents, which influence solubility, stability, and functional applications such as UV stabilization and coordination chemistry .

Properties

IUPAC Name |

N'-(2-ethylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-2-11-6-3-4-8-13(11)17-15(19)14(18)16-10-12-7-5-9-20-12/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHOFNOVYVLEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide, also known by its CAS number 499111-41-0, is a compound with significant potential in biological research. It possesses a molecular formula of C15H16N2O2S and a molecular weight of 288.37 g/mol. This compound has garnered attention due to its structural features which may confer specific biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and proteins involved in disease processes, particularly in the context of viral infections and inflammation.

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate cellular pathways associated with inflammation and viral replication. For instance, it has been tested against the SARS-CoV-2 virus, where it showed promise in disrupting the interaction between the viral spike protein and the ACE2 receptor, a critical entry point for the virus into human cells .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Target | SARS-CoV-2 Spike Protein |

| Mechanism | Disruption of protein-protein interactions (ACE2 receptor binding) |

| Inhibitory Effects | Potential inhibition of inflammatory pathways |

| Model Used | In vitro assays; preliminary animal models |

| Molecular Weight | 288.37 g/mol |

| Molecular Formula | C15H16N2O2S |

Case Study 1: SARS-CoV-2 Interaction

A study focusing on the interaction between this compound and the SARS-CoV-2 virus utilized molecular docking simulations to predict binding affinities. The results indicated that this compound could effectively bind to the spike protein, potentially blocking its interaction with ACE2. This finding supports further investigation into its therapeutic potential against COVID-19 .

Case Study 2: Anti-inflammatory Properties

Another research initiative explored the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The compound was administered at varying doses, and outcomes were measured through cytokine profiling and histopathological analysis. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-ethylphenyl)-N'-(thiophen-2-ylmethyl)ethanediamide with structurally related ethanediamides and acetamides:

*Calculated molecular weight. †Estimated via analogous logP trends (thiophene’s hydrophobicity increases logP vs. ethoxy group).

Key Observations:

- Ethylphenyl vs. Ethoxyphenyl: Ethyl groups increase hydrophobicity (logP ~3.0–3.2), while ethoxy groups add mild polarity, affecting solubility in organic matrices .

Analytical and Structural Characterization

- HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates ethanediamides, with retention times influenced by substituent hydrophobicity .

- Crystallography : Tools like SHELX , WinGX , and Mercury enable structural elucidation. For example, reports twisted dihedral angles (79.7° between dichlorophenyl and thiazol rings), a feature likely shared by the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.